![molecular formula C11H13N3O3 B2881368 9-硝基-1,2,3,4,5,6-六氢-8H-1,5-甲烷吡啶并[1,2-a][1,5]二氮杂环辛-8-酮 CAS No. 2396581-39-6](/img/structure/B2881368.png)

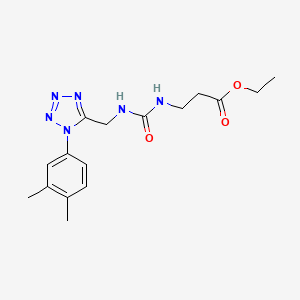

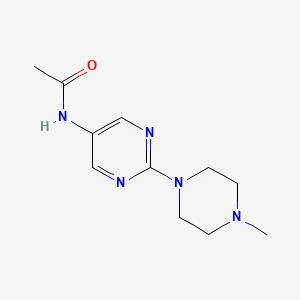

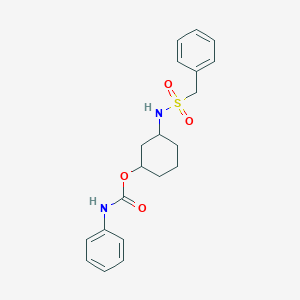

9-硝基-1,2,3,4,5,6-六氢-8H-1,5-甲烷吡啶并[1,2-a][1,5]二氮杂环辛-8-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a heterocyclic compound that has gained attention in scientific research due to its potential in various fields, including medicinal chemistry, neuroscience, and cancer research.

科学研究应用

硝基杂芳族化合物的两性反应性

村岛等人(1996 年)对喹喔啉和苯并噻硒二氮杂卓等硝基杂芳族化合物的两性反应性与异氰基乙酸乙酯的研究表明,根据所用碱的不同,会形成相应的嘧啶 N-氧化物或吡咯。这项研究突出了含硝基杂芳族的复杂反应性,这可能与涉及“9-硝基-1,2,3,4,5,6-六氢-8H-1,5-甲烷吡啶并[1,2-a][1,5]二氮杂环辛-8-酮”的合成途径的设计有关 (村岛等,1996 年)。

亲核芳香族加成

Velzen 等人(2010 年)探索了对 1,3,5-三硝基苯的亲核加成,导致涉及亚甲基和随后形成托烷环系的复杂转化。这项研究强调了硝基化合物在合成含氮环状结构中的用途,这可能与“9-硝基-1,2,3,4,5,6-六氢-8H-1,5-甲烷吡啶并[1,2-a][1,5]二氮杂环辛-8-酮”的衍生物有关 (Velzen, J., Kruk, C., Spaargaren, K., & Boer, T., 2010)。

重氮-N-氧化物的合成和转化

Luk’yanov 等人(1991 年)报道了 N′-(α-乙酰肟基烷基)重氮-N-氧化物的合成和转化,展示了亚硝基化合物及其衍生物的反应性多功能性。这项工作可以为理解“9-硝基-1,2,3,4,5,6-六氢-8H-1,5-甲烷吡啶并[1,2-a][1,5]二氮杂环辛-8-酮”等复杂分子中硝基和亚硝基的化学行为提供基础 (Luk’yanov, O. A., Salamonov, Yu. B., Bass, A., & Strelenko, Yu. A., 1991)。

一氯二氮杂苯的反应性

Chan 和 Miller(1967 年)对一氯二氮杂苯反应性的研究提供了对含氮杂环芳香族化合物中亲电取代反应的见解。这项研究可能与理解“9-硝基-1,2,3,4,5,6-六氢-8H-1,5-甲烷吡啶并[1,2-a][1,5]二氮杂环辛-8-酮”的化学相互作用和合成可能性有关 (Chan, T., & Miller, J., 1967)。

作用机制

Target of Action

The primary target of 9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one, also known as 9-nitrocytisine, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the nervous system, mediating the action of acetylcholine, a neurotransmitter.

Mode of Action

9-Nitrocytisine interacts with the nAChR, showing a very similar nanomolar affinity for the α4β2 nAChR and high selectivity over the α7 nAChR subtype . It has a lower intrinsic efficacy compared to varenicline, a drug used to aid smoking cessation .

Pharmacokinetics

Its structural similarity to cytisine, a compound used to aid smoking cessation for over forty years in eastern europe , suggests it may have similar ADME properties

Result of Action

The molecular and cellular effects of 9-nitrocytisine’s action are largely dependent on its interaction with nAChR. By modulating the activity of these receptors, 9-nitrocytisine can influence neuronal signaling and potentially exert therapeutic effects. For instance, its similar affinity for α4β2 nAChR and lower intrinsic efficacy compared to varenicline might make it an interesting candidate for smoking cessation therapy .

属性

IUPAC Name |

5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-11-10(14(16)17)2-1-9-8-3-7(4-12-5-8)6-13(9)11/h1-2,7-8,12H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIJTKJEBUZNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=C(C(=O)N3C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2881286.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2881295.png)

![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)